molecular formula C9H8BrClO3 B1331797 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 597545-04-5

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1331797
M. Wt: 279.51 g/mol
InChI Key: MVMATNKFDAXVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 597545-04-5 . It has a linear formula of C9H8BrClO3 . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The InChI code for “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde” is 279.52 .

Scientific Research Applications

    Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
    • Methods of Application : The synthesis of TFMP involves various methods, including the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

    Infrared Spectral Data of 2-Bromo-4-Chlorobenzaldehyde

    • Field : Spectroscopy .
    • Application Summary : Infrared (IR) spectroscopy is used for characterizing compound and solvent interactions .
    • Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
    • Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

    One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane

    • Field : Organic Chemistry .
    • Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
    • Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
    • Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .

    Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid

    • Field : Pharmaceutical Chemistry .
    • Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The document does not provide specific details on the methods of application .
    • Results : The document does not provide specific details on the results or outcomes obtained .

    Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid

    • Field : Pharmaceutical Chemistry .
    • Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The document does not provide specific details on the methods of application .
    • Results : The document does not provide specific details on the results or outcomes obtained .

    One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane

    • Field : Organic Chemistry .
    • Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .
    • Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .
    • Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .

properties

IUPAC Name

2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMATNKFDAXVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358261
Record name 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

CAS RN

597545-04-5
Record name 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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